GUAI-1(5)-EN-11-OL:ACETATE
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Overview
Description
Synthesis Analysis
Research involves synthesizing new compounds, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet (propan,benz)imidates, using related structural compounds as starting materials. These new compounds are then characterized using techniques like 1H NMR-spectroscopy and gas-liquid chromatography.Molecular Structure Analysis
The molecular structure of this compound can be represented by the chemical formula C₁₅H₂₆O . The canonical SMILES representation is OC©©C1CC2=C(CCC2C)C©CC1 .Chemical Reactions Analysis
Studies involve the synthesis of derivatives, like rupestonic acid derivatives, that have shown effectiveness against various strains of influenza A and B viruses. The synthesis process typically uses click chemistry, and the antiviral activities of these compounds are thoroughly tested.Physical and Chemical Properties Analysis
The mass of this compound is 222.198365452 dalton . It is a subclass of guaiane sesquiterpenoid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Synthesis and Characterization
Creation and Analysis of New Compounds : Research involves synthesizing new compounds, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, using related structural compounds as starting materials. These new compounds are then characterized using techniques like 1H NMR-spectroscopy and gas-liquid chromatography (Tatyana et al., 2019).
Antiviral Compound Synthesis : Studies involve the synthesis of derivatives, like rupestonic acid derivatives, that have shown effectiveness against various strains of influenza A and B viruses. The synthesis process typically uses click chemistry, and the antiviral activities of these compounds are thoroughly tested (He et al., 2014).
Structural Analysis and Material Properties
Structural Determination of Sesquiterpene Lactones : Compounds like the title structure, derived from Lactuca floridana, are analyzed for their molecular structure. Techniques such as X-ray crystallography are used to determine the conformation and hydrogen bonding patterns within these molecules (Fronczek et al., 2009).
Designer Substrate Synthesis for Heterocyclic Scaffolds : Research in this area involves synthesizing designer substrates, such as dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, for creating valuable heterocyclic building blocks. These compounds are significant for their potential applications in various chemical syntheses (Pandey et al., 2012).
Catalysis and Reaction Mechanisms
Condensations of Glycerol to Cyclic Acetals : The study focuses on the acid-catalyzed condensation of glycerol with various aldehydes and ketones to form cyclic acetals. This process is catalyzed heterogeneously, offering insights into novel chemical processes and potential platform chemicals (Deutsch et al., 2007).
Cascade Reactions with Azulenes : Investigations in this area explore unusual cascade reactions involving azulenes. These reactions lead to the formation of complex compounds, such as pentacyclic compounds, demonstrating intricate chemical processes and the potential for novel synthetic pathways (Sigrist & Hansen, 2010).
Drug Design and Biological Activities
Synthesis of Antitumor and Antioxidant Compounds : The focus is on synthesizing new compounds, like 4-oxa-thiazolidine-5-ylidene-acetates, with potential antitumor and antioxidant activities. These compounds are obtained through reactions of diacyl thiocarbohydrazides, showcasing their potential in pharmaceutical applications (Aly et al., 2010).
Antiprotozoal Agents Synthesis : Research in this area involves the synthesis of novel imidazo[1,2-a]pyridines with potent antiprotozoal activities. These compounds show strong DNA affinities and are effective against diseases like trypanosomiasis and malaria, indicating their significance in medicinal chemistry (Ismail et al., 2004).
Properties
CAS No. |
134-28-1 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yl acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-8-14(17(4,5)19-13(3)18)10-16-12(2)7-9-15(11)16/h11-12,14H,6-10H2,1-5H3/t11-,12-,14+/m0/s1 |
InChI Key |
DRFSOBZVMGLICQ-SGMGOOAPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)OC(=O)C |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)C |
134-28-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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